(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c19-11-16-18(21-7-6-20-16)23-8-3-14(4-9-23)12-22-17(24)2-1-15-5-10-25-13-15/h1-2,5-7,10,13-14H,3-4,8-9,12H2,(H,22,24)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLBPFJABCSWPD-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A piperidine ring linked to a thiophene and a cyanopyrazine moiety.
- An acrylamide functional group, which is crucial for its reactivity and biological activity.
This unique arrangement contributes to its interaction with various biological targets.
1. Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory properties. These effects are often mediated through modulation of cytokine production and inhibition of inflammatory pathways.
2. Analgesic Properties
Research indicates potential analgesic effects, particularly in models of neuropathic pain. Compounds with similar structures have shown significant pain-relieving effects without impairing motor coordination, suggesting a favorable safety profile.
Case Studies and Research Findings
Pharmacological Profile
The pharmacological profile of this compound suggests it may interact with multiple biological targets:
- Enzymes : Potential inhibition of enzymes involved in inflammatory responses.
- Receptors : Interaction with nicotinic acetylcholine receptors may explain its analgesic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Hypothesized Effects
Cyanopyrazine vs. Pyridine/Imidazopyridine: The target’s 3-cyanopyrazine group (electron-deficient aromatic system) may confer stronger hydrogen-bonding interactions with kinase active sites compared to pyridine or imidazopyridine in analogs like 13m . Cyanopyrazine’s nitrile group enhances metabolic stability by resisting oxidative degradation, unlike the chloro substituent in 13m, which could increase reactivity .
Thiophen-3-yl vs.
Piperidine vs. Piperazine/Pyrrolidine Backbones :
- The piperidine scaffold in the target compound offers conformational rigidity, whereas the piperazine in compound 3e introduces basicity and water solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Preparation of the pyrazine-piperidine intermediate via nucleophilic substitution between 3-cyanopyrazine and piperidin-4-ylmethanol under basic conditions (e.g., NaH in DMF) .
- Step 2 : Thiophene-acrylamide formation via a Horner-Wadsworth-Emmons reaction between thiophene-3-carbaldehyde and phosphorylated acrylamide precursors .
- Step 3 : Final coupling using EDCI/HOBt-mediated amide bond formation between intermediates .
- Critical Parameters : Solvent polarity (e.g., dichloromethane vs. DMF) and temperature control (0–25°C) significantly impact yield and stereochemical purity .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H/C NMR to confirm stereochemistry (E-configuration) and piperidine-thiophene linkage .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNOS) and rule out side products .
- X-ray Crystallography : SHELX-based refinement (if single crystals are obtainable) to resolve ambiguities in piperidine ring conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Assay Standardization : Compare IC values across consistent kinase inhibition assays (e.g., ATP-competitive vs. allosteric binding protocols) .
- Metabolic Stability Analysis : Use liver microsome assays to identify if rapid degradation (e.g., CYP450-mediated) skews activity results .
- Computational Validation : Apply PASS (Prediction of Activity Spectra) modeling to prioritize plausible targets (e.g., tyrosine kinases) and retest .
Q. What are the challenges in crystallographic analysis of this compound, and how can they be mitigated?
- Key Issues :
- Crystal Polymorphism : Multiple conformations of the piperidine ring may lead to disordered structures. Use slow evaporation in mixed solvents (e.g., hexane/EtOAc) to improve crystal quality .
- Data Collection : Weak diffraction due to flexible acrylamide chain. Optimize cryocooling (-173°C) and use synchrotron radiation for small crystals .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Approach :
- Core Modifications : Replace thiophene-3-yl with furan-2-yl or phenyl groups to assess π-π stacking contributions .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the pyrazine ring to evaluate steric and electronic impacts on target binding .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., acrylamide carbonyl interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
